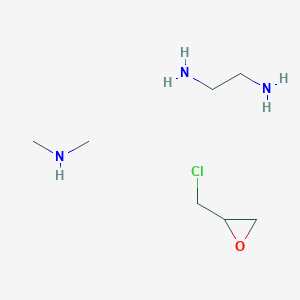
2-Methyl-4-nitropyridine
Overview
Description
2-Methyl-4-nitropyridine, with the chemical formula C6H6N2O2, is a yellow crystalline solid characterized by its methyl and nitro functional groups attached to a pyridine ring . This compound is known for its applications in various chemical processes, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It also exhibits antimicrobial and antifungal properties, making it useful in the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methyl-4-nitropyridine involves the reaction of diethyl malonate with an alkali metal to generate a salt, followed by the dropwise addition of a toluene solution of 2-chloro-4-nitropyridine. This mixture undergoes condensation and decarboxylation under acidic conditions to yield this compound . Another method involves the nitration of pyridine N-oxide with nitric acid and sulfuric acid, followed by reduction to obtain the final product .
Industrial Production Methods: In industrial settings, continuous flow synthesis is employed to minimize the accumulation of highly energetic and potentially explosive nitration products. This method involves the nitration of pyridine N-oxide followed by reduction, allowing for safe scale-up and high selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-nitropyridine undergoes various chemical reactions, including:
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of functional groups on the pyridine ring.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used as nitrating agents.
Reduction: Hydrogenation in the presence of a palladium on carbon catalyst (Pd/C) using methanol as a solvent.
Substitution: Various nucleophiles, such as ammonia and amines, can be used for substitution reactions.
Major Products:
Reduction: 2-Methyl-4-aminopyridine.
Substitution: 2-Methyl-4-bromopyridine and other substituted pyridines.
Scientific Research Applications
2-Methyl-4-nitropyridine is utilized in several scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules and coordination chemistry as a ligand.
Biology: Its antimicrobial and antifungal properties make it a candidate for developing new drugs.
Medicine: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the production of dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitropyridine involves its interaction with molecular targets through its nitro and methyl functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial and antifungal effects . Additionally, the compound can act as a ligand in coordination chemistry, forming complexes with metal ions .
Comparison with Similar Compounds
2-Methyl-4-nitropyridine N-oxide (C6H6N2O3): Similar structure but with an additional oxygen atom, used in similar applications.
4-Nitro-2-picoline (C6H6N2O2): Another nitropyridine derivative with similar properties and applications.
2-Chloro-4-nitropyridine (C5H3ClN2O2): A chlorinated derivative used in the synthesis of other pyridine compounds.
Uniqueness: this compound is unique due to its specific combination of methyl and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to act as a building block for various chemical syntheses and its antimicrobial properties make it a valuable compound in multiple fields .
Properties
IUPAC Name |
2-methyl-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-4-6(8(9)10)2-3-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPIDHRDNNZJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159244 | |
| Record name | Pyridine, 2-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13508-96-8 | |
| Record name | Pyridine, 2-methyl-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013508968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13508-96-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-4-NITROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7PGU7WKN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Methyl-4-nitropyridine N-oxide in chemical synthesis?
A1: this compound N-oxide serves as a crucial starting material for synthesizing substituted picolinic and fusaric acids. [] These acids are analogs of fusaric acid, a known inhibitor of dopamine β-hydroxylase. [] The N-oxide derivative allows for further modifications at the 4-position of the pyridine ring, expanding the possibilities for creating diverse analogs with potentially enhanced biological activity.
Q2: How is the structure of this compound N-oxide confirmed?
A2: The crystal structure of this compound N-oxide has been determined using X-ray diffraction. [] This technique provides precise information about the arrangement of atoms within the molecule, confirming its planar conformation and revealing the presence of intermolecular C—H⋯O contacts within the crystal lattice. [] This structural information is valuable for understanding the reactivity and potential interactions of the molecule in chemical reactions and biological systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















